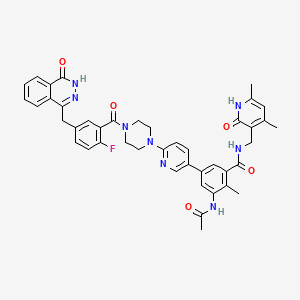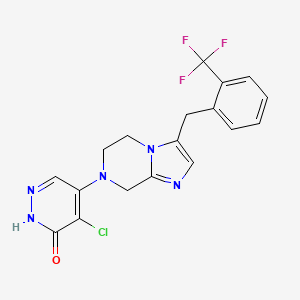
Trpc5-IN-3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trpc5-IN-3 is a chemical compound known for its inhibitory effects on the transient receptor potential canonical 5 (TRPC5) channel. TRPC5 channels are non-selective cation channels that play a role in various physiological processes, including anxiety, depression, and kidney disease . This compound is a promising candidate for therapeutic applications due to its ability to modulate TRPC5 activity.
Méthodes De Préparation
The synthesis of Trpc5-IN-3 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic route typically involves the use of organic solvents, catalysts, and reagents to achieve the desired chemical structure. Industrial production methods may involve scaling up these reactions in larger reactors with optimized conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Trpc5-IN-3 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Trpc5-IN-3 has a wide range of scientific research applications. In chemistry, it is used as a tool to study the TRPC5 channel and its role in cellular processes. In biology, this compound is used to investigate the physiological and pathological functions of TRPC5 in various tissues, including the brain, liver, kidney, and pancreas . In medicine, this compound shows promise in the treatment of anxiety disorders, depression, and kidney disease by inhibiting TRPC5 activity .
Mécanisme D'action
Trpc5-IN-3 exerts its effects by binding to specific sites on the TRPC5 channel, stabilizing it in a non-conductive closed state. This inhibition prevents the influx of cations such as calcium and sodium, thereby modulating downstream signaling pathways . The molecular targets of this compound include the voltage sensor-like domain and the pore region of the TRPC5 channel . By inhibiting TRPC5 activity, this compound can influence various physiological processes, including neuronal excitability, calcium homeostasis, and cellular signaling .
Comparaison Avec Des Composés Similaires
Trpc5-IN-3 is unique compared to other TRPC5 inhibitors due to its specific binding sites and inhibitory mechanism. Similar compounds include clemizole and HC-070, which also inhibit TRPC5 but bind to different regions of the channel . Clemizole binds inside the voltage sensor-like domain, while HC-070 is wedged between adjacent subunits . These differences in binding sites and mechanisms of action highlight the uniqueness of this compound as a TRPC5 inhibitor .
Propriétés
Formule moléculaire |
C18H15ClF3N5O |
|---|---|
Poids moléculaire |
409.8 g/mol |
Nom IUPAC |
5-chloro-4-[3-[[2-(trifluoromethyl)phenyl]methyl]-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl]-1H-pyridazin-6-one |
InChI |
InChI=1S/C18H15ClF3N5O/c19-16-14(9-24-25-17(16)28)26-5-6-27-12(8-23-15(27)10-26)7-11-3-1-2-4-13(11)18(20,21)22/h1-4,8-9H,5-7,10H2,(H,25,28) |
Clé InChI |
YCFHBAWLBRKMTI-UHFFFAOYSA-N |
SMILES canonique |
C1CN2C(=NC=C2CC3=CC=CC=C3C(F)(F)F)CN1C4=C(C(=O)NN=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


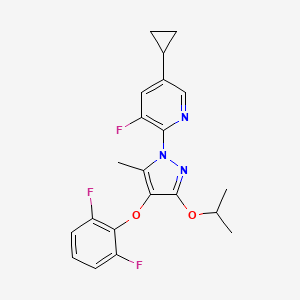
![6-hydroxy-2-methyl-4-oxo-6-[(3R,5S,7R,10R,12R,13S,14S,17R)-3,7,12-trihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]heptanoic acid](/img/structure/B15145141.png)

![3-chloro-4-fluoro-N-[[4-[[(2,3,4,5,6-pentadeuteriobenzoyl)amino]carbamoyl]phenyl]methyl]benzenesulfonamide](/img/structure/B15145147.png)
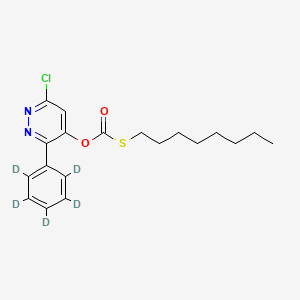
![3,4,5-Tris(benzyloxy)-6-[(benzyloxy)methyl]oxan-2-yl 2,2,2-trichloroethanimidate](/img/structure/B15145159.png)
![(4S)-5-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2R)-1-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-oxopentanoic acid](/img/structure/B15145166.png)
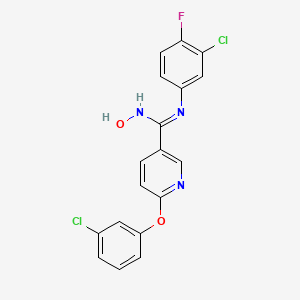
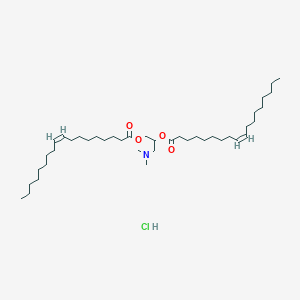
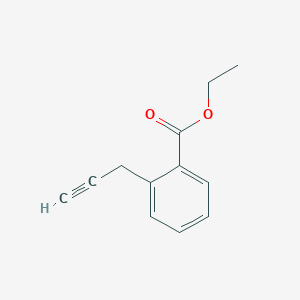
![4-[2-[(1R,4aS,5R,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-1-hydroxyethyl]-2H-furan-5-one](/img/structure/B15145199.png)
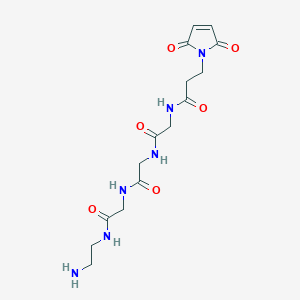
![bis(propan-2-yloxycarbonyloxymethyl) (1S,2R,3S,4S,5R,6R)-2-amino-3-[(3,4-difluorophenyl)sulfanylmethyl]-4-hydroxybicyclo[3.1.0]hexane-2,6-dicarboxylate;hydrochloride](/img/structure/B15145210.png)
